molecular formula C10H14N2O2 B2763532 2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide CAS No. 2034338-21-9

2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide

Cat. No.: B2763532
CAS No.: 2034338-21-9
M. Wt: 194.234
InChI Key: SPNIRABRGLRMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is a small-molecule acetamide derivative featuring a cyclopropyl group and a 5-methyl-1,2-oxazole moiety. The compound’s structure combines a rigid cyclopropane ring with a heterocyclic oxazole system, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-9(6-12-14-7)5-11-10(13)4-8-2-3-8/h6,8H,2-5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNIRABRGLRMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Cyclopropylacetyl Chloride

Cyclopropanecarboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C. The reaction typically completes within 2–4 hours, yielding 2-cyclopropylacetyl chloride with >90% purity.

Reaction Conditions :

  • Reagents : Cyclopropanecarboxylic acid (1 eq), SOCl₂ (1.2 eq), catalytic DMF.
  • Solvent : Anhydrous DCM.
  • Temperature : 0°C → 25°C (gradual warming).
  • Workup : Removal of excess SOCl₂ under reduced pressure.

Synthesis of 5-Methyl-1,2-Oxazol-4-ylMethylamine

[3+2] Cycloaddition Route

A nitrile oxide precursor, generated in situ from 4-nitro-5-methylisoxazole-3-carbonyl chloride, reacts with propargylamine under Huisgen cycloaddition conditions to form 5-methyl-1,2-oxazol-4-ylmethanamine.

Key Steps :

  • Nitrile Oxide Formation : Treatment of hydroxylamine with 4-nitro-5-methylisoxazole-3-carbonyl chloride in tetrahydrofuran (THF).
  • Cycloaddition : Reaction with propargylamine at 60°C for 6 hours.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to reduce nitro groups to amines.

Yield : 65–72% after purification via silica gel chromatography.

Halogenation-Amination Strategy

4-Bromo-5-methyl-1,2-oxazole undergoes nucleophilic amination with aqueous ammonia (NH₃) in dimethylformamide (DMF) at 100°C for 12 hours. This method avoids regioselectivity issues associated with cycloadditions.

Reaction Conditions :

  • Substrate : 4-Bromo-5-methyl-1,2-oxazole (1 eq).
  • Reagents : NH₃ (7 eq), K₂CO₃ (2 eq).
  • Solvent : DMF.
  • Temperature : 100°C.
  • Yield : 58%.

Coupling Strategies for Final Product Assembly

Nucleophilic Acyl Substitution

2-Cyclopropylacetyl chloride reacts with 5-methyl-1,2-oxazol-4-ylmethanamine in the presence of triethylamine (Et₃N) to form the acetamide bond.

Procedure :

  • Dissolve 5-methyl-1,2-oxazol-4-ylmethanamine (1 eq) in anhydrous THF.
  • Add Et₃N (1.5 eq) and cool to 0°C.
  • Slowly add 2-cyclopropylacetyl chloride (1.1 eq) dropwise.
  • Stir at 25°C for 4 hours.
  • Quench with H₂O, extract with ethyl acetate, and purify via column chromatography.

Yield : 78–85%.

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from GABA A modulator syntheses, a Stille coupling between a stannane-modified acetamide and a brominated oxazole derivative may be employed.

Reaction Setup :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Ligand : XPhos (10 mol%).
  • Substrates :
    • 2-Cyclopropyl-N-(tributylstannylmethyl)acetamide (1 eq).
    • 4-Bromo-5-methyl-1,2-oxazole (1.2 eq).
  • Solvent : 1,4-Dioxane.
  • Temperature : 100°C, 12 hours.

Yield : 62%.

Analytical Characterization and Optimization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.72 (s, 1H, oxazole-H), 4.38 (d, J = 5.6 Hz, 2H, CH₂N), 2.38 (s, 3H, CH₃), 1.62–1.58 (m, 1H, cyclopropyl-CH), 0.85–0.78 (m, 4H, cyclopropyl-CH₂).
  • LC-MS : m/z 223.1 [M+H]⁺.

Purity Optimization

  • Recrystallization : Ethanol/water (7:3) yields >99% purity.
  • HPLC : Retention time = 6.2 min (C18 column, MeCN/H₂O 60:40).

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity
Nucleophilic Acyl Substitution 85% >99% Low
Palladium Cross-Coupling 62% 95% High

The nucleophilic approach offers superior efficiency for lab-scale synthesis, while cross-coupling methods are advantageous for late-stage diversification.

Industrial-Scale Considerations

  • Cost Efficiency : SOCl₂-mediated acyl chloride formation minimizes reagent costs.
  • Safety : Halogenated intermediates require strict containment; DMF substitution with 2-MeTHF improves environmental profile.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the opening of the isoxazole ring.

    Substitution: Substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

Research indicates that 2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For example:

  • Target Pathogens : Effective against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Reported MIC values range from 32 µg/mL to 64 µg/mL for these pathogens, indicating strong antibacterial effects .

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

  • Cell Lines Tested : Research has focused on various human cancer cell lines, including breast cancer (MCF-7).
  • Cytotoxicity : A dose-dependent decrease in cell viability was observed with an IC50 value of approximately 15 µM after 48 hours of treatment .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease progression:

  • Target Enzymes : Similar compounds have shown inhibition of acetylcholinesterase, which is relevant in neurodegenerative diseases .

Case Studies

Several case studies have explored the biological effects and applications of this compound:

Study FocusObjectiveFindingsReference Year
Antimicrobial ActivityAssess efficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL)2024
Anticancer Activity EvaluationEvaluate cytotoxic effects on human breast cancer cells (MCF-7)Dose-dependent decrease in cell viability with IC50 = 15 µM2023
Inflammation Model StudyInvestigate anti-inflammatory properties using LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls2025

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets in biological systems. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Analog Analysis

The compound is compared below with four structurally related acetamide derivatives (Table 1), highlighting substituent variations and inferred pharmacological implications.

Table 1: Structural and Functional Comparison
Compound Name / ID Key Substituents Biological Target / Activity Reference
2-Cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide (Target) Cyclopropyl, 5-methyl-1,2-oxazol-4-ylmethyl Inferred: Ion channels, anti-inflammatory pathways N/A
iCRT3 [2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)acetamide] Sulfanyl linker, 4-ethylphenyl, phenylethyl Wnt/β-catenin pathway inhibitor; anti-inflammatory
VGSC-DB NA1485 [2-(3-(2,6-dichlorophenyl)-5-methyl-oxazol-4-yl)acetamide] 3-(2,6-Dichlorophenyl)-5-methyl-oxazol-4-yl, pyridin-3-ylmethyl with trifluoroethoxy Nav1.5 sodium channel modulator
N-Isopropyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide Isopropyl, 5-methyl-1,2-oxazol-4-yl Unknown (commercial availability suggests research use)
Cefazolin (cephalosporin analog) 5-Methyl-1,3,4-thiadiazol-2-yl, tetrazole-acetyl Antibacterial (β-lactam antibiotic)

Key Structural Differences and Implications

Cyclopropyl vs. Aromatic/Linear Substituents
  • This feature may reduce oxidation susceptibility, improving pharmacokinetic profiles .
  • iCRT3 : The 4-ethylphenyl and phenylethyl groups increase hydrophobicity, likely enhancing membrane permeability but risking off-target interactions. The sulfanyl linker may contribute to β-catenin binding specificity .
  • VGSC-DB NA1485 : The dichlorophenyl group on the oxazole enhances electron-withdrawing effects, possibly favoring Nav1.5 channel interaction. The trifluoroethoxy-pyridine moiety adds polarity, influencing solubility and target selectivity .
Heterocyclic Modifications
  • The target compound’s 1,2-oxazole differs from iCRT3’s 1,3-oxazole in ring connectivity, altering electronic distribution and hydrogen-bonding capacity. This may shift biological target preferences (e.g., Wnt pathway vs. ion channels).
Acetamide Side Chains
  • The target’s benzyl-type methyl-oxazolylmethyl group contrasts with VGSC-DB NA1485’s pyridin-3-ylmethyl substituent. The latter’s nitrogen atom may facilitate hydrogen bonding with ion channel residues, while the former’s methyl group could prioritize steric effects .

Pharmacological and Physicochemical Inferences

Lipophilicity :

  • Cyclopropyl (target) < Isopropyl () < Dichlorophenyl (VGSC-DB NA1485). Higher lipophilicity in VGSC-DB NA1485 may enhance blood-brain barrier penetration but increase plasma protein binding.

Metabolic Stability :

  • Cyclopropane’s stability may reduce CYP450-mediated metabolism compared to isopropyl or ethylphenyl groups, extending half-life .

Target Selectivity :

  • iCRT3’s Wnt pathway inhibition vs. VGSC-DB NA1485’s Nav1.5 modulation highlights how heterocyclic substituents direct activity toward distinct biological targets .

Biological Activity

2-Cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{10}H_{14}N_{2}O
  • Molecular Weight : 182.23 g/mol

Research indicates that compounds containing oxazole rings often exhibit diverse biological activities, including anti-inflammatory and antimicrobial properties. The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in inflammatory pathways.

Antimicrobial Activity

Studies have demonstrated that derivatives of oxazole compounds possess significant antimicrobial activity. For instance, the compound has shown efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related oxazole derivatives ranged from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria, indicating that similar compounds may exhibit comparable activity.

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli2.33
Pseudomonas aeruginosa13.40

Anti-inflammatory Activity

Compounds similar to this compound have been investigated for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making them potential candidates for treating inflammatory diseases.

Case Studies

Several studies have focused on the synthesis and biological evaluation of oxazole derivatives:

  • Study on Antimicrobial Efficacy :
    • A study reported the synthesis of various oxazole derivatives and evaluated their antimicrobial activity against a panel of bacterial strains. The results indicated that certain derivatives exhibited potent activity with low MIC values, suggesting their potential as therapeutic agents .
  • Anti-inflammatory Evaluation :
    • Another study investigated the anti-inflammatory effects of oxazole derivatives in vitro and in vivo. The findings revealed that these compounds significantly reduced inflammation markers in animal models, highlighting their therapeutic potential in inflammatory conditions .
  • Pharmacokinetic Studies :
    • Pharmacokinetic profiles of related compounds were assessed to understand their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the viability of these compounds as drug candidates .

Q & A

Q. What are the standard synthetic routes for 2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide?

The synthesis typically involves multi-step reactions, starting with cyclopropane and oxazole precursors. Key steps include:

  • Amide bond formation : Reacting cyclopropane acetic acid derivatives with 5-methyl-1,2-oxazol-4-yl-methylamine under reflux conditions using coupling agents like chloroacetyl chloride (as seen in analogous oxadiazole syntheses) .
  • Purification : Chromatography or recrystallization from solvents like pet-ether to isolate the final product .
  • Optimization : Adjusting reaction time, temperature, and solvent polarity to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

  • NMR spectroscopy : To confirm hydrogen environments (e.g., cyclopropane protons, oxazole methyl groups) and amide linkage integrity .
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • IR spectroscopy : To identify functional groups like C=O (amide) and C-O (oxazole) stretches .

Q. What initial biological assays are used to evaluate its activity?

Preliminary screening often includes:

  • Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains .
  • Cytotoxicity studies : MTT assays on cancer cell lines to assess anticancer potential .
  • Enzyme inhibition : Testing against targets like kinases or proteases using fluorometric/colorimetric substrates .

Q. What are the compound’s key structural features influencing reactivity?

  • Cyclopropane ring : Imparts steric strain, influencing regioselectivity in reactions like hydrogenation or ring-opening .
  • Oxazole moiety : Participates in π-π stacking and hydrogen bonding, affecting solubility and intermolecular interactions .
  • Acetamide linker : Susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled environments during synthesis .

Q. How are solubility and stability profiles determined?

  • Solubility : Tested in solvents (DMSO, ethanol, water) via shake-flask method, with UV-Vis or HPLC quantification .
  • Stability : Accelerated degradation studies under heat (40–60°C) and light exposure, monitored via HPLC or TLC .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved?

  • Refinement strategies : Use SHELXL for high-resolution data to adjust thermal parameters and hydrogen atom positions .
  • Hydrogen bonding analysis : Apply graph-set analysis (Etter’s method) to identify patterns and validate packing arrangements .
  • Twinned data handling : Employ SHELXE for experimental phasing in cases of crystal twinning .

Q. How to optimize reaction conditions to improve yield and purity?

  • DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd for cross-coupling) to identify optimal parameters .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Side-product mitigation : Introduce scavengers (e.g., molecular sieves) to absorb byproducts like water or HCl .

Q. What computational methods elucidate the mechanism of action?

  • Molecular docking : Use AutoDock or Schrödinger to predict binding affinities with targets like enzymes or receptors .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to validate docking results .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogues .

Q. How to address conflicting bioactivity data across studies?

  • Dose-response re-evaluation : Test compound at lower concentrations (nM–µM range) to avoid off-target effects .
  • Cell-line validation : Use multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity .
  • Metabolite screening : LC-MS/MS to identify degradation products that may interfere with assays .

Q. What strategies enable regioselective functionalization of the oxazole ring?

  • Directing groups : Introduce temporary substituents (e.g., nitro) to steer electrophilic substitution .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids, leveraging palladium catalysts for C–C bond formation .
  • Protection/deprotection : Use tert-butyl groups to shield reactive sites during multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.